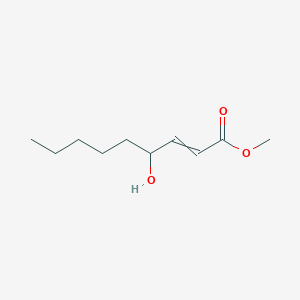

Methyl 4-hydroxynon-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

84477-15-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 4-hydroxynon-2-enoate |

InChI |

InChI=1S/C10H18O3/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9,11H,3-6H2,1-2H3 |

InChI Key |

KHWJRDOTQVENHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Hydroxynon 2 Enoate

Enantioselective Synthesis Strategies for Methyl 4-hydroxynon-2-enoate and its Stereoisomers

The controlled, enantioselective synthesis of this compound stereoisomers is crucial for studying their specific biological activities. Direct asymmetric synthesis of the methyl ester is not widely documented; however, a highly effective and practical approach involves the synthesis of the parent aldehyde, (R)- and (S)-(E)-4-hydroxynon-2-enal (HNE), followed by esterification. This strategy provides access to optically pure stereoisomers. bibliotekanauki.pl

A key method for producing HNE enantiomers relies on the enzymatic kinetic resolution of a racemic precursor, followed by an olefin cross-metathesis reaction. bibliotekanauki.pl The general synthetic scheme begins with racemic oct-1-en-3-ol. This secondary alcohol is subjected to enzymatic acylation using a lipase, such as immobilized Candida antarctica lipase B (Novozym 435), in the presence of an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-oct-1-en-3-ol) largely unreacted. The acylated and unreacted alcohols can then be separated chromatographically.

The separated enantiomers of oct-1-en-3-ol are then subjected to a cross-metathesis reaction with acrolein in the presence of a second-generation Grubbs catalyst. bibliotekanauki.pl This reaction efficiently forms the carbon-carbon double bond of the enal system, yielding the corresponding (R)- or (S)-enantiomer of 4-hydroxynon-2-enal with high enantiomeric excess (ee). bibliotekanauki.pl For example, using this method, (R)-HNE and (S)-HNE have been prepared with excellent optical purities of 97.5% and 98.4% ee, respectively. bibliotekanauki.pl

The final step to obtain the target methyl ester involves the esterification of the synthesized HNE enantiomer. While various standard esterification methods can be employed, a common approach involves oxidation of the aldehyde to the corresponding carboxylic acid, followed by reaction with methanol under acidic conditions or using a reagent like diazomethane. Alternatively, direct conversion from the aldehyde is possible under specific oxidative esterification conditions.

This multi-step approach, summarized in the table below, provides a reliable pathway to the individual stereoisomers of this compound, which are essential for detailed biochemical and mechanistic investigations.

| Step | Description | Reagents/Catalyst | Outcome |

| 1 | Enzymatic Kinetic Resolution | Racemic oct-1-en-3-ol, Novozym 435, Vinyl acetate | Separation of (R)- and (S)-oct-1-en-3-ol |

| 2 | Olefin Cross-Metathesis | Enantiopure oct-1-en-3-ol, Acrolein, Grubbs catalyst (2nd Gen.) | (R)- or (S)-4-hydroxynon-2-enal (HNE) |

| 3 | Esterification | Enantiopure HNE, Oxidation followed by reaction with Methanol | (R)- or (S)-Methyl 4-hydroxynon-2-enoate |

Chemical Conversion Pathways to Reactive Lipid Aldehydes (e.g., (E)-4-Hydroxynon-2-enal) from this compound

The conversion of this compound back to its corresponding aldehyde, (E)-4-Hydroxynon-2-enal (HNE), is a key transformation for studies requiring the more reactive aldehyde functionality. This process essentially involves the selective reduction of the methyl ester group to an aldehyde without affecting the α,β-unsaturated system or the secondary hydroxyl group.

A premier reagent for this type of selective reduction is Diisobutylaluminium hydride (DIBAL-H). This powerful and sterically hindered reducing agent is well-known for its ability to reduce esters to aldehydes when used at low temperatures. The reaction is typically carried out in an aprotic solvent, such as toluene or dichloromethane, at temperatures ranging from -78 °C to -60 °C.

The mechanism involves the coordination of the aluminum center of DIBAL-H to the ester carbonyl oxygen. A hydride is then transferred to the carbonyl carbon, forming a stable tetrahedral intermediate. This intermediate is resistant to further reduction at low temperatures. Upon aqueous workup, the intermediate is hydrolyzed to release the desired aldehyde, HNE. It is critical to maintain low temperatures and control the stoichiometry of DIBAL-H (typically 1.0 to 1.2 equivalents) to prevent over-reduction of the ester to the corresponding primary alcohol, 4-hydroxynon-2-en-1-ol.

This controlled reduction pathway provides a clean and efficient method for generating the highly reactive and biologically significant lipid aldehyde HNE from its more stable methyl ester precursor, facilitating studies on its toxic and signaling effects. wikipedia.orgnih.gov

Derivatization for Analytical and Mechanistic Studies

To facilitate detection, quantification, and mechanistic elucidation, this compound can be chemically modified through derivatization. These modifications are designed to enhance properties such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS), or to introduce a specific label for tracking purposes. nih.govcopernicus.org

Derivatization of the Hydroxyl Group: The secondary hydroxyl group at the C4 position is a primary target for derivatization. A common and effective method is silylation, which replaces the active hydrogen of the hydroxyl group with a trialkylsilyl group, typically trimethylsilyl (TMS). nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ether is more volatile and thermally stable, making it well-suited for GC-MS analysis. This derivatization prevents unwanted interactions with the stationary phase of the GC column and often leads to more reproducible and characteristic fragmentation patterns in the mass spectrometer. nih.gov

Derivatization for Enhanced Sensitivity: For analyses requiring very low detection limits, derivatizing agents that introduce highly ionizable moieties are employed. Pentafluorobenzyl (PFB) groups are excellent for this purpose, particularly for analysis by GC with electron capture detection (ECD) or negative chemical ionization (NCI-MS). researchgate.net While PFB-hydroxylamine is typically used for aldehydes, analogous PFB-bromide can be used to derivatize the hydroxyl group of this compound under basic conditions. The resulting PFB ether exhibits excellent chromatographic behavior and can be detected with exceptionally high sensitivity. researchgate.net

Derivatization for Mechanistic Studies: Derivatization is also a powerful tool for studying reaction mechanisms. Isotopic labeling, where a stable isotope like deuterium (²H) or carbon-13 (¹³C) is incorporated into the molecule, is a key technique. For example, this compound could be synthesized with deuterium atoms at specific positions. By tracking the fate of these labels in a biological or chemical system using MS or NMR spectroscopy, it is possible to map metabolic pathways and understand the mechanisms of adduct formation with biomolecules.

Another approach involves using tagged derivatives, where a reporter group like biotin or a fluorescent tag is attached to the molecule. nih.gov This allows for the subsequent isolation and identification of proteins or other macromolecules that have reacted with the lipid ester, providing insight into its cellular targets. nih.gov

| Derivatizing Agent | Target Functional Group | Purpose | Analytical Method |

| BSTFA / MSTFA | Hydroxyl | Increase volatility and thermal stability | GC-MS |

| Pentafluorobenzyl Bromide | Hydroxyl | Enhance sensitivity (electrophoric tag) | GC-ECD, GC-NCI-MS |

| Isotopic Reagents (e.g., D₂O, ¹³CH₃I) | Various | Mechanistic tracing, quantification standard | MS, NMR |

| Biotinylating/Fluorescent Reagents | Hydroxyl | Identify molecular targets | Affinity Chromatography, Fluorescence Microscopy |

Metabolic and Biotransformational Pathways Associated with Methyl 4 Hydroxynon 2 Enoate

Enzymatic Hydrolysis and Subsequent Metabolism of the Carboxylic Acid Form (4-hydroxynon-2-enoic acid)

Methyl 4-hydroxynon-2-enoate undergoes enzymatic hydrolysis, a reaction catalyzed by non-specific esterases, to yield its corresponding carboxylic acid, 4-hydroxynon-2-enoic acid (HNA). This acid form is a significant metabolite in the detoxification pathway of HNE. nih.govacs.org

Once formed, HNA is further metabolized through two primary oxidative pathways:

Beta-oxidation : This process involves the sequential shortening of the fatty acid chain. The beta-oxidation of HNA has been demonstrated in various cell types, including hepatocytes. nih.govnih.gov This pathway ultimately leads to the formation of water and shorter-chain carboxylic acids. nih.gov

Omega-oxidation : This pathway involves the oxidation of the terminal methyl group of the nonenoic acid chain. nih.gov Studies using rat liver slices have identified metabolites such as 4-hydroxy-9-carboxy-2-nonenoic acid and 4,9-dihydroxynonanoic acid, confirming that omega-oxidation plays a significant role in the biotransformation of HNA. nih.gov

These metabolic steps convert HNA into more water-soluble compounds that can be more readily excreted.

Role of Aldehyde Dehydrogenases in the Formation of 4-hydroxynon-2-enoic Acid from its Aldehyde Precursor

The formation of 4-hydroxynon-2-enoic acid (HNA) from its aldehyde precursor, 4-hydroxynonenal (HNE), is a critical detoxification step catalyzed by aldehyde dehydrogenases (ALDHs). acs.orgwikipedia.org Several ALDH isoenzymes are involved in this process, with mitochondrial ALDH2 playing a particularly vital role. acs.orgwikipedia.orgresearchgate.net

The oxidation of HNE to the less reactive HNA is an NAD-dependent reaction that prevents the accumulation of the toxic aldehyde. acs.org The importance of this pathway is highlighted by studies showing that increased ALDH2 activity has a protective effect against cellular damage caused by oxidative stress. wikipedia.orgresearchgate.net Conversely, inhibition of ALDH activity leads to increased HNE toxicity and higher levels of HNE-protein adducts. nih.gov While both alcohol dehydrogenase and aldehyde dehydrogenase contribute to HNE metabolism in the liver, ALDHs are a key component of this protective mechanism. nih.gov

| Enzyme Family | Specific Enzyme Example | Function in HNE Metabolism | Significance |

|---|---|---|---|

| Aldehyde Dehydrogenases (ALDH) | Mitochondrial ALDH2, Cytosolic ALDH1A1 | Oxidizes 4-hydroxynonenal (HNE) to 4-hydroxynon-2-enoic acid (HNA). acs.org | Key detoxification pathway, reducing the cytotoxicity of HNE. researchgate.netnih.gov |

| Alcohol Dehydrogenase (ADH) | Not specified | Reduces HNE to 1,4-dihydroxynonene. nih.gov | Contributes to HNE metabolism, particularly in the liver. nih.gov |

| Glutathione (B108866) S-Transferases (GST) | hGSTA4-4, hGST5.8 | Catalyzes the conjugation of HNE with glutathione (GSH). wikipedia.org | Primary and most efficient pathway for HNE detoxification. nih.govnih.gov |

Conjugation Reactions of Related Metabolites (e.g., Glutathione Adducts) and their Elimination Pathways

The principal pathway for the detoxification of 4-hydroxynonenal (HNE) is its conjugation with glutathione (GSH). nih.govnih.gov This reaction is catalyzed by Glutathione S-transferases (GSTs), particularly isoforms like hGSTA4-4, which are highly efficient at metabolizing HNE. wikipedia.orgnih.gov The conjugation reaction involves the addition of the thiol group of GSH to the α,β-unsaturated aldehyde of HNE, forming a more water-soluble and less toxic HNE-GSH adduct. wikipedia.orgnih.gov

This initial conjugation product can undergo further metabolism. The main metabolic fates of the HNE-GSH conjugate include:

Reduction : The aldehyde group of the conjugate can be reduced by aldo-keto reductases to form 1,4-dihydroxynonene-glutathione (DHN-GSH). nih.gov

Oxidation : The aldehyde can be oxidized by aldehyde dehydrogenase to form the lactone of 4-hydroxynonanoic-GSH (HNA-lactone-GSH), which can be hydrolyzed to HNA-GSH. nih.gov

These conjugated metabolites are actively transported out of the cell and are eventually eliminated from the body. nih.gov The primary elimination route is through the urine and bile as mercapturic acid derivatives. nih.govnih.gov The enterohepatic circulation of biliary metabolites has also been observed, which can influence the final excretion profile. nih.gov The efficiency of the GSH conjugation pathway is substantial, with the production of HNE-GSH conjugates being several orders of magnitude higher than the formation of HNE-DNA adducts, underscoring its critical role in protecting cellular macromolecules. nih.gov

| Metabolite | Abbreviation | Formation Pathway | Significance |

|---|---|---|---|

| Glutathione-HNE conjugate | HNE-GSH | Direct conjugation of HNE with GSH, catalyzed by GSTs. nih.gov | Major detoxification product, readily excreted from cells. nih.govcaymanchem.com |

| 1,4-dihydroxynonene-glutathione | DHN-GSH | Reduction of the HNE-GSH aldehyde group. nih.gov | A key urinary and biliary metabolite. nih.govnih.gov |

| 4-hydroxynonanoic acid-glutathione | HNA-GSH | Oxidation of the HNE-GSH aldehyde group and subsequent hydrolysis. nih.gov | An oxidized conjugate found in elimination pathways. nih.govcaymanchem.com |

| Mercapturic Acids | HNE-MA | Further metabolism of GSH conjugates. nih.gov | Final urinary excretion products, serving as biomarkers of oxidative stress. caymanchem.comresearchgate.net |

Stereospecificity of Enzymatic Biotransformations involving Hydroxynonenate Esters

4-hydroxynonenal (HNE) is produced in tissues as a racemic mixture, containing both (R) and (S) enantiomers. nih.govnih.gov Research has shown that these enantiomers can elicit different biological responses, which suggests that the enzymes involved in their biotransformation exhibit stereospecificity. nih.govnih.gov

A study comparing the effects of the individual enantiomers in cultured mouse hepatocytes revealed significant differences:

(S)-HNE was found to cause a much greater increase in the phosphorylation of Jun kinase (JNK) and Akt compared to (R)-HNE. nih.govnih.gov

(R)-HNE , in contrast, led to a greater increase in the phosphorylation of MAPK. nih.govnih.gov

Markers of apoptosis, such as caspase-3-dependent cleavage of certain proteins, were more pronounced in cells treated with (S)-HNE. nih.govnih.gov

These distinct, enantiomer-specific effects on cellular signaling and apoptosis pathways strongly imply that cellular machinery, including metabolic enzymes and protein targets, interacts differently with the (R) and (S) forms of HNE. nih.gov However, it is noteworthy that not all enzymes exhibit this specificity. For instance, the aldo-keto reductase AKR1B1 has been reported to not differentiate between the two HNE enantiomers as substrates. researchgate.net This indicates a complex picture where some metabolic pathways are stereoselective while others are not.

| HNE Enantiomer | Observed Differential Effect in Mouse Hepatocytes | Reference |

|---|---|---|

| (S)-HNE | 28-fold greater increase in JNK phosphorylation compared to (R)-HNE. nih.govnih.gov | nih.govnih.gov |

| (S)-HNE | 2-3-fold greater increase in Akt phosphorylation compared to (R)-HNE. nih.govnih.gov | nih.govnih.gov |

| (R)-HNE | Greater increase in MAPK phosphorylation compared to (S)-HNE. nih.govnih.gov | nih.govnih.gov |

| (S)-HNE | Greater caspase-3-dependent cleavage and induction of apoptosis markers. nih.govnih.gov | nih.govnih.gov |

Molecular and Cellular Interactions of Methyl 4 Hydroxynon 2 Enoate Derived Species

Adduct Formation with Biological Macromolecules (e.g., Proteins, DNA) by Downstream Reactive Metabolites

4-hydroxy-2-nonenal (HNE) is a highly reactive α,β-unsaturated aldehyde produced during the peroxidation of polyunsaturated fatty acids. nih.gov Its electrophilic nature, conferred by an aldehyde group, a carbon-carbon double bond, and a hydroxyl group, allows it to readily form covalent adducts with biological macromolecules, thereby altering their structure and function. nih.gov

The primary mechanism of HNE adduction to proteins is through Michael addition, a reaction with soft nucleophiles like the side chains of cysteine, histidine, and lysine residues. nih.gov Schiff base formation with lysine residues can also occur. nih.gov This adduction can lead to protein carbonylation, a marker of oxidative stress. hmdb.ca Numerous proteins have been identified as targets for HNE modification, including those involved in cytoskeleton organization, stress responses, and various metabolic pathways. nih.gov For instance, studies in human monocytic THP-1 cells have identified site-specific adduction of HNE to proteins such as tubulin, vimentin, and enzymes of the glycolytic pathway. nih.gov

In addition to proteins, HNE can also react with nucleic acids, leading to the formation of DNA adducts. nih.gov This interaction has genotoxic implications, as it can increase the risk of mutations. nih.gov The formation of a 1,N2-propano adduct with 2'-deoxyguanosine is a known consequence of HNE's reaction with DNA. nih.gov However, the cellular environment has protective mechanisms against this, with glutathione (B108866) being a primary defender by readily forming conjugates with HNE, thus preventing it from reaching the nuclear DNA. nih.gov Research has shown that the amount of HNE-glutathione conjugate produced in cells can be orders of magnitude higher than that of DNA adducts, highlighting the efficiency of this detoxification pathway. nih.gov

| Target Protein Category | Specific Protein Examples | Amino Acid Residues Modified | Functional Consequence of Adduction |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin α-1B chain, α-actinin-4, Vimentin | Cysteine, Histidine | Disruption of cytoskeleton organization and regulation. |

| Stress Response Proteins | Heat shock proteins | Cysteine, Histidine, Lysine | Alteration of protein folding and degradation machinery. |

| Metabolic Enzymes | Aldolase A, D-3-phosphoglycerate dehydrogenase | Histidine, Cysteine | Inhibition of enzymatic activity in glycolytic and other metabolic pathways. |

Modulation of Intracellular Signaling Networks by Metabolites of 4-hydroxy-2-nonenal

The formation of adducts by HNE and its metabolites is a key mechanism through which they modulate a variety of intracellular signaling networks, influencing processes such as cell proliferation, differentiation, and apoptosis. nih.gov The effects of HNE are highly concentration-dependent, acting as a signaling mediator at lower concentrations and inducing cellular stress responses at higher levels. nih.gov

One of the critical signaling pathways affected by HNE is the NRF2/KEAP1 pathway, which plays a central role in the cellular adaptive response to oxidative stress. nih.gov HNE can form adducts with specific cysteine residues on KEAP1, the repressor protein of NRF2. nih.gov This modification disrupts the interaction between KEAP1 and NRF2, leading to the stabilization and nuclear translocation of NRF2. nih.gov In the nucleus, NRF2 activates the expression of a wide array of antioxidant and detoxification genes. nih.gov

HNE is also known to influence pro-inflammatory signaling pathways. It can modulate the activity of transcription factors such as NF-κB, which is a key regulator of inflammation. The interaction of HNE with components of the NF-κB signaling cascade can either activate or inhibit inflammatory responses depending on the cellular context and HNE concentration. Furthermore, HNE has been shown to activate stress-activated protein kinase (SAPK/JNK) pathways, which are involved in apoptosis and inflammatory responses. nih.gov

| Signaling Pathway | Key Protein Target | Mechanism of Modulation | Downstream Cellular Effect |

|---|---|---|---|

| NRF2/KEAP1 Pathway | KEAP1 | Adduction to cysteine residues on KEAP1, preventing NRF2 degradation. | Upregulation of antioxidant and detoxification enzymes. |

| Apoptosis Signaling | ASK1, JNK, Caspase-3 | Activation of the Fas-mediated extrinsic and p53-mediated intrinsic apoptosis pathways. | Induction of programmed cell death. |

| Heat Shock Response | HSF1 | Induction and nuclear translocation of Heat Shock Factor 1. | Increased expression of heat shock proteins (e.g., Hsp70). |

Interactions with Enzymatic Defense Systems (e.g., Glutathione S-transferases, Aldehyde Dehydrogenases)

Cells possess sophisticated enzymatic defense systems to manage the levels of reactive aldehydes like HNE. The primary enzymes involved in the detoxification of HNE are Glutathione S-transferases (GSTs) and Aldehyde Dehydrogenases (ALDHs). nih.govresearchgate.net

Glutathione S-transferases, particularly the alpha-class isoform GSTA4-4, are highly efficient in catalyzing the conjugation of HNE with glutathione (GSH). nih.govmdpi.com This reaction forms a less reactive and more water-soluble HNE-GSH conjugate, which can then be eliminated from the cell. nih.gov The activity of GSTs is a major determinant of the intracellular concentration of HNE and, consequently, cellular susceptibility to its toxic effects. nih.govnih.gov Overexpression of HNE-metabolizing GSTs has been shown to protect cells from oxidative stress-induced apoptosis. nih.gov

Aldehyde dehydrogenases, such as the mitochondrial ALDH2, contribute to HNE detoxification by oxidizing its aldehyde group to a carboxylic acid, forming 4-hydroxynon-2-enoic acid (HNA). nih.govnih.gov This conversion reduces the reactivity of the molecule. Interestingly, HNE can also act as an inhibitor of ALDH2, particularly at higher concentrations, which can impair the cell's ability to detoxify itself and other aldehydes. nih.gov Modulation of ALDH activity has been shown to directly impact HNE toxicity and the levels of HNE-protein adducts in cells. researchgate.net

| Enzyme Family | Specific Enzyme Example | Mechanism of Action on HNE | Impact on Cellular Homeostasis |

|---|---|---|---|

| Glutathione S-transferases (GSTs) | GSTA4-4 | Catalyzes the conjugation of HNE with glutathione (GSH). | Primary pathway for HNE detoxification, reduces intracellular HNE levels and prevents adduct formation. |

| Aldehyde Dehydrogenases (ALDHs) | ALDH2 (mitochondrial) | Oxidizes the aldehyde group of HNE to a carboxylic acid (HNA). | Contributes to HNE detoxification, but can be inhibited by high HNE concentrations. |

Advanced Analytical Methodologies for Methyl 4 Hydroxynon 2 Enoate Research

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Ester and Metabolite Profiling

Chromatographic methods are fundamental for isolating Methyl 4-hydroxynon-2-enoate and its related metabolites from intricate biological samples, thereby enabling accurate profiling and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose. The choice of method often depends on the sample matrix, the concentration of the analyte, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of lipid-derived compounds like this compound. Separation is typically achieved on a C18 column. ajrms.com The mobile phase often consists of a gradient mixture of an aqueous solvent and an organic solvent, such as acetonitrile or methanol, allowing for the efficient separation of compounds with varying polarities. ajrms.comnih.gov

For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the parent compound, 4-HNE, is a common strategy. Aldehydes can be reacted with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be detected by UV or electrochemical detectors with high sensitivity. nih.gov Another approach involves derivatization to create fluorescent products, which significantly lowers the limit of detection. ajrms.com While these methods are primarily described for 4-HNE, the principles are directly applicable to the analysis of its ester metabolites following appropriate sample preparation, such as hydrolysis to the parent aldehyde if required.

| Parameter | Description | Common Application/Example |

|---|---|---|

| Stationary Phase (Column) | Typically a non-polar C18 or C8 column for reversed-phase chromatography. | Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 µm). ajrms.com |

| Mobile Phase | A mixture of water and an organic solvent like methanol or acetonitrile, often in a gradient elution. | Isocratic methanol/water (60/40, v/v). ajrms.com |

| Detection Method | UV absorbance (for underivatized HNE or DNPH derivatives), fluorescence (after derivatization), or mass spectrometry (LC-MS). | Fluorescence detection at excitation/emission wavelengths of 350/525 nm after derivatization. ajrms.com |

| Derivatization Agent | Used to enhance detection sensitivity and selectivity. | 2,4-dinitrophenylhydrazine (DNPH) for UV/electrochemical detection. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and is a powerful tool for profiling fatty acid methyl esters and related compounds. nih.gov Due to the low volatility and thermal instability of compounds like this compound, derivatization is a mandatory step prior to GC analysis. The hydroxyl group is typically converted into a more stable and volatile trimethylsilyl (TMS) ether. nih.govresearchgate.net

The analysis of 4-HNE by GC-MS often involves a two-step derivatization: first, the aldehyde group is protected by reaction with a reagent like pentafluorobenzyl-hydroxylamine (PFBHA), followed by silylation of the hydroxyl group. nih.govresearchgate.net This dual derivatization creates a stable compound with excellent chromatographic properties and a high response in the mass spectrometer, particularly under negative ion chemical ionization (NICI) mode, which provides high sensitivity. nih.govresearchgate.net Deuterated analogues of the analyte are often used as internal standards to ensure accurate quantification. nih.gov

| Parameter | Description | Common Application/Example |

|---|---|---|

| Derivatization | Essential for volatility and stability. Often a multi-step process. | 1. Oximation with PFBHA-HCl. 2. Silylation with a silylating agent (e.g., BSTFA) to form TMS ethers. nih.govresearchgate.net |

| Column | A non-polar or medium-polarity capillary column. | Varian VMS-5 column. jcu.edu |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) is often preferred for PFB derivatives due to high sensitivity. | NICI mode recording ions representative of the PFB-oxime-TMS derivative. nih.gov |

| Internal Standard | A structurally similar, isotopically labeled compound for accurate quantification. | Deuterated 4-HNE (HNE-d11). nih.gov |

Mass Spectrometry Approaches for Structural Characterization and Quantitative Analysis

Mass spectrometry (MS) is indispensable for the unequivocal identification and structural elucidation of this compound and its metabolites. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering high confidence in compound identification.

Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI is well-suited for LC-MS applications, as it gently ionizes molecules from a liquid phase, minimizing fragmentation and preserving the molecular ion. nih.gov MALDI-TOF (Time-of-Flight) MS is particularly useful for analyzing adducts of the parent compound, 4-HNE, with peptides and proteins, by providing the mass of the modified biomolecule. nih.gov

Structural Characterization via Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of an analyte. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint. nih.gov This fragmentation pattern can be used to identify specific functional groups and confirm the identity of the compound. For example, in the analysis of HNE-modified peptides, a characteristic neutral loss of the HNE molecule (156 Da) can be monitored to specifically detect modified species. acs.org

Quantitative Analysis: For quantitative studies, MS is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. mdpi.com These targeted approaches offer superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. By using a stable isotope-labeled internal standard that shares the same transitions (but with a different mass), highly accurate and precise quantification can be achieved, even at very low concentrations in complex biological fluids. researchgate.net

| MS Technique | Primary Application | Key Features |

|---|---|---|

| Electrospray Ionization (ESI) | Coupling with HPLC for analysis of metabolites in liquid samples. | Soft ionization, ideal for preserving molecular ions of thermally labile compounds. nih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analysis of high molecular weight adducts (e.g., protein modifications). | High mass range, suitable for analyzing complex biomolecules. nih.gov |

| Tandem MS (MS/MS) | Structural elucidation and confirmation. | Provides fragmentation patterns for detailed structural information. nih.govacs.org |

| Selected/Multiple Reaction Monitoring (SRM/MRM) | Targeted quantitative analysis. | High sensitivity and selectivity for quantifying specific analytes in complex mixtures. mdpi.com |

Application of Isotopic Labeling for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. wikipedia.org By introducing a molecule containing a heavy, non-radioactive isotope (such as ¹³C or ²H) or a radioactive isotope (like ³H or ¹⁴C), researchers can follow its transformation into various metabolites. researchgate.net

In the context of this compound, tracing studies would typically use isotopically labeled 4-HNE to investigate its metabolic pathways. researchgate.netnih.gov For instance, studies have utilized both radioactive ([4-³H]-HNE) and stable isotope-labeled ([1,2-¹³C]-HNE) versions of 4-HNE to identify and quantify its major metabolites in urine following administration to rats. researchgate.net

The analytical workflow involves administering the labeled precursor and collecting biological samples (e.g., urine, plasma, tissue extracts) over time. These samples are then analyzed by LC-MS or radio-HPLC. researchgate.net The mass spectrometer can distinguish between unlabeled (endogenous) and labeled metabolites by the mass shift imparted by the isotope. For example, a metabolite derived from [1,2-¹³C]-HNE will have a mass that is two Daltons higher than its unlabeled counterpart. By tracking the appearance of these heavier ions, metabolic pathways can be mapped out. This "twin peaks" strategy, where both the labeled and unlabeled compounds are monitored, is highly effective for identifying novel metabolites. researchgate.net

This approach allows for the elucidation of key metabolic transformations, such as reduction, oxidation, and conjugation (e.g., with glutathione), providing a dynamic view of the compound's lifecycle in vivo. nih.gov

| Isotope Type | Example Label | Detection Method | Application |

|---|---|---|---|

| Stable Isotope | ¹³C, ²H (Deuterium) | Mass Spectrometry (MS) | Metabolic flux analysis; identification of metabolites by mass shift. researchgate.netnih.gov |

| Radioactive Isotope | ³H (Tritium), ¹⁴C | Radio-HPLC, Scintillation Counting | Quantification of total metabolite excretion; high sensitivity tracing. researchgate.net |

Future Directions and Emerging Research Avenues for Methyl 4 Hydroxynon 2 Enoate

Elucidation of Comprehensive Metabolic Maps involving the Ester

A pivotal area of future research lies in constructing a comprehensive metabolic map for methyl 4-hydroxynon-2-enoate. It is widely hypothesized that the initial and primary metabolic step involves the hydrolysis of the methyl ester by cellular esterases, yielding 4-hydroxy-2-nonenal (HNE) and methanol. Following this conversion, the metabolic fate of the resulting HNE is expected to follow its known detoxification and biotransformation pathways.

The primary metabolic pathways for HNE, and consequently for this compound following its initial hydrolysis, are multifaceted. One of the principal routes of detoxification is through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This leads to the formation of a more water-soluble and readily excretable glutathione-HNE conjugate (GS-HNE).

Another significant metabolic route is the oxidation of the aldehyde group to a carboxylic acid, resulting in the formation of 4-hydroxynonenoic acid (HNA). Conversely, the aldehyde can be reduced to its corresponding alcohol, 1,4-dihydroxynon-2-ene. Additionally, HNA can undergo further metabolism through β-oxidation.

Future research will need to confirm the initial ester hydrolysis step and quantify the flux through these subsequent pathways. Understanding the tissue-specific expression and activity of the esterases responsible for this initial conversion will be crucial in determining the localized biological effects of this compound.

Table 1: Anticipated Major Metabolic Pathways of this compound

| Metabolic Step | Enzyme Family | Resulting Metabolite | Significance |

| Ester Hydrolysis | Esterases | 4-hydroxy-2-nonenal (HNE) | Initial activation step |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione-HNE conjugate (GS-HNE) | Detoxification and excretion |

| Oxidation | Aldehyde Dehydrogenases | 4-hydroxynonenoic acid (HNA) | Detoxification |

| Reduction | Alcohol Dehydrogenases/Aldose Reductases | 1,4-dihydroxynon-2-ene | Detoxification |

| β-oxidation of HNA | Acyl-CoA Synthetases and Dehydrogenases | Chain-shortened fatty acids | Further catabolism |

Investigation of Stereochemical Influences on Biological Fate and Reactivity

This compound possesses a chiral center at the C4 carbon, meaning it can exist as two distinct stereoisomers: (4R)-methyl 4-hydroxynon-2-enoate and (4S)-methyl 4-hydroxynon-2-enoate. The spatial arrangement of the hydroxyl group in these enantiomers is likely to have a profound impact on their biological interactions and metabolic fate. Research into the stereoisomers of HNE has revealed that their reactivity, particularly with biomolecules like deoxyguanosine, can differ significantly, leading to the formation of diastereomeric adducts with varying biological properties.

It is therefore a critical future direction to investigate how the stereochemistry of this compound influences its rate of hydrolysis by esterases and the subsequent interactions of the resulting (4R)-HNE and (4S)-HNE with cellular targets. The stereospecificity of enzymes involved in the downstream metabolism of HNE, such as GSTs and aldehyde dehydrogenases, will also be a key area of study. Understanding these stereochemical influences is essential for a complete picture of the compound's biological activity and potential for enantiomer-specific effects.

Table 2: Potential Stereochemical Influences on the Biological Fate of this compound

| Biological Process | Potential Influence of Stereochemistry |

| Esterase Hydrolysis | Differential rates of hydrolysis for (4R) and (4S) enantiomers. |

| Enzyme-catalyzed Detoxification | Stereoselective conjugation and oxidation by GSTs and dehydrogenases. |

| Adduct Formation | Formation of diastereomeric adducts with proteins and nucleic acids, potentially with different stabilities and biological consequences. |

Development of Novel Analytical Probes and Detection Strategies

The development of sensitive and specific analytical methods is paramount for advancing our understanding of this compound. Current analytical techniques for HNE, such as high-performance liquid chromatography (HPLC) with ultraviolet or electrochemical detection and gas chromatography-mass spectrometry (GC-MS), typically rely on the derivatization of the aldehyde functional group. These methods would require a preliminary hydrolysis step to detect this compound, which could introduce inaccuracies.

Future research should focus on the development of analytical probes and detection strategies that can directly measure the intact ester. Mass spectrometry (MS) offers a powerful platform for this purpose. Advanced MS techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), could be employed to develop methods for the direct quantification of this compound and its unique metabolites in biological matrices.

Furthermore, the design of novel chemical probes that selectively react with the α,β-unsaturated ester moiety of this compound could enable its detection and visualization within cellular systems. These probes could be invaluable for studying the compound's distribution, localization, and interactions with cellular components in real-time.

Table 3: Emerging Analytical Approaches for this compound

| Analytical Technique | Potential Application |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct quantification of the intact ester and its specific metabolites in biological samples. |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of novel metabolites and protein adducts. |

| Novel Chemical Probes | In situ detection and imaging of the ester in cells and tissues. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.